molecular formula C21H23N3O3 B2906804 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide CAS No. 894029-24-4

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide

Cat. No.: B2906804
CAS No.: 894029-24-4
M. Wt: 365.433
InChI Key: LFQJIAYVBZQPFI-UHFFFAOYSA-N
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Description

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a research chemical characterized as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol and icilin, and it serves as a primary cold sensor in the peripheral nervous system. As a TRPM8 antagonist, this compound inhibits channel activity, thereby blocking the sensation of cold. This specific pharmacological profile makes it an invaluable tool for neuroscientists and researchers investigating the fundamental mechanisms of thermosensation, cold allodynia, and neuropathic pain pathways. Its application is critical in preclinical studies aimed at validating TRPM8 as a therapeutic target for a range of conditions, including cold hyperalgesia associated with neuropathic pain and migraine . By selectively silencing TRPM8-mediated signaling, researchers can dissect its role from other overlapping pain mechanisms and explore potential novel analgesic strategies. Furthermore, due to the documented expression of TRPM8 in various cancers, this compound also presents a utility in oncological research for probing the channel's functional role in prostate cancer and other malignancies .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-11-15-5-3-4-6-19(15)24(14)21(26)22-16-12-20(25)23(13-16)17-7-9-18(27-2)10-8-17/h3-10,14,16H,11-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQJIAYVBZQPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide typically involves multi-step organic reactions, often starting from commercially available precursors. The first step often involves the synthesis of 1-(4-methoxyphenyl)pyrrolidin-3-one, followed by its reaction with 2-methylindoline-1-carboxylic acid or its derivatives. The reactions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product's purity and yield.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using optimized conditions derived from lab-scale experiments. This might involve automated reaction systems, continuous flow reactors, and rigorous purification processes like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide undergoes various types of chemical reactions:

  • Oxidation: : Can result in the formation of more complex oxygenated derivatives.

  • Reduction: : This compound can be reduced to simpler amines or alcohols under specific conditions.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the indoline and pyrrolidine rings.

Common Reagents and Conditions

Reagents commonly used with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed depend on the type of reaction. Oxidation typically yields more oxygenated species, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.

Scientific Research Applications

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide has found use in:

  • Chemistry: : As a model compound in studying complex organic reactions and mechanisms.

  • Biology: : Potential as a probe in studying protein-ligand interactions due to its unique structure.

  • Medicine: : Possible therapeutic applications being explored in drug discovery programs.

  • Industry: : Utilized in developing advanced materials and chemical products due to its robust chemical properties.

Mechanism of Action

The mechanism of action of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide involves interactions with specific molecular targets within biological systems. Its indoline and pyrrolidine structures allow it to bind to proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the biological context, but it is believed to interact with certain signaling pathways crucial for cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with other pyrrolidinone- and carboxamide-containing molecules. Below is a detailed comparison based on substituents, synthesis routes, and reported activities:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Reported Activities/Properties Reference
N-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide Pyrrolidinone + indoline 4-Methoxyphenyl, 2-methylindoline Not explicitly described in evidence; likely via carboxamide coupling (analogous to ) Hypothesized CNS activity (structural similarity to GPR139 agonists)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidinone 4-Fluorophenyl, 5-isopropylthiadiazole Substituted phenyl and heterocyclic amine coupling Potential kinase inhibition (thiadiazole moiety common in kinase inhibitors)
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide Pyrrolo-triazin + acetamide 4-Methoxyphenethyl, pyrrolo-triazin Multi-step synthesis (40% yield, 99.4% purity via HPLC) GPR139 agonist (demonstrated in vivo social interaction effects in mice)
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide Piperidine + propionamide Difluorophenyl, fluorophenethyl Legislative note: Likely opioid analog (structural similarity to fentanyl derivatives) Suspected µ-opioid receptor activity (pending legislative correction)

Key Observations

Substituent Impact on Activity: The 4-methoxyphenyl group in the target compound and compound 20a suggests a preference for electron-rich aromatic systems in modulating receptor binding (e.g., GPR139).

Heterocyclic Influence: The thiadiazole ring in may enhance metabolic stability compared to the indoline group in the target compound, which could confer greater CNS penetration.

Synthetic Feasibility: Compound 20a achieved 99.4% purity via HPLC, suggesting robust synthetic protocols for methoxyphenyl-containing analogs. No yield data are available for the target compound, but conventional carboxamide coupling (as in ) is likely applicable.

Biological Activity

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a combination of an indoline core , a pyrrolidinone ring , and a methoxyphenyl group . The molecular formula is C20H21N3O3C_{20}H_{21}N_{3}O_{3}, and it has a molecular weight of approximately 349.4 g/mol. The presence of these functional groups suggests potential interactions with biological targets, which are crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity by binding to active sites or allosteric sites. This is significant in therapeutic contexts where enzyme inhibition can lead to desired pharmacological outcomes.
  • Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that are vital for cellular responses.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of similar structural frameworks exhibit moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Antitumor Effects : Compounds with similar heterocyclic structures have shown potential in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Studies have demonstrated that related compounds show strong inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections, respectively .

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial properties of compounds similar to this compound, several derivatives were tested against multiple bacterial strains. The results indicated notable activity against Bacillus subtilis, with some compounds achieving IC50 values as low as 2 µM .

Case Study 2: Enzyme Inhibition

A series of synthesized compounds were evaluated for their inhibitory effects on urease and AChE. The most active derivatives exhibited IC50 values significantly lower than the standard reference compounds, indicating their potential as effective enzyme inhibitors .

Research Findings Summary Table

Biological ActivityTest ResultsReference
AntibacterialModerate to strong activity against Bacillus subtilis (IC50 ~ 2 µM)
AntitumorInduction of apoptosis in cancer cell lines
Enzyme InhibitionStrong AChE inhibition (IC50 ~ 0.63 µM)

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and functional groups (e.g., methoxy proton at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C22H23N3O3\text{C}_{22}\text{H}_{23}\text{N}_3\text{O}_3: 377.42 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry of the pyrrolidinone ring and indoline substituents .

How can reaction yields be optimized during the carboxamide coupling step?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates coupling efficiency by 20–30% .
  • Temperature Control : Reactions performed at 0–5°C minimize racemization of the indoline moiety .
    Data-Driven Approach : DOE (Design of Experiments) models can identify optimal reagent ratios (e.g., 1.2:1 coupling agent:substrate) .

What mechanisms underlie its reported biological activity?

Q. Advanced

  • Enzyme Inhibition : The pyrrolidinone ring may act as a transition-state mimic for serine hydrolases, as seen in analogous compounds with IC50_{50} values <1 μM .
  • Receptor Modulation : The 4-methoxyphenyl group enhances binding to GPCRs (e.g., serotonin receptors) via hydrophobic interactions, validated via radioligand displacement assays .
    Dose-Response Analysis : EC50_{50} values should be determined across multiple cell lines to assess selectivity .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced

  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
  • Metabolic Stability Assays : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular viability assays (MTT, ATP-lite) .

What structural analogs have shown comparable or superior activity?

Q. Advanced

CompoundModificationsActivityReference
N-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-2-methylbenzamideDimethylphenyl substituent2-fold higher GPCR affinity
1-(4-Fluorophenyl)-N-(pyridinyl)-5-oxopyrrolidine-3-carboxamideFluorophenyl groupImproved metabolic stability (t1/2_{1/2} >4h)
SAR Insight : Electron-withdrawing groups (e.g., fluoro) on the aryl ring enhance membrane permeability .

What challenges arise in analyzing its stability under physiological conditions?

Q. Advanced

  • pH Sensitivity : The pyrrolidinone ring may undergo hydrolysis at pH >8.0, requiring stability studies in buffers mimicking blood (pH 7.4) and lysosomes (pH 4.5) .
  • Photodegradation : Methoxy groups increase UV sensitivity; storage in amber vials is recommended .
    Analytical Mitigation : Use LC-MS/MS to quantify degradation products (e.g., open-chain carboxylic acids) .

How can computational methods aid in its preclinical development?

Q. Advanced

  • Docking Studies : Predict binding poses with targets like COX-2 or kinases using AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME estimate logP (≈2.5) and BBB permeability, guiding lead optimization .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to prioritize analogs .

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